molecular formula C15H24Br2Cl2N2 B565543 2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrobromide

2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrobromide

Cat. No.: B565543
M. Wt: 463.1 g/mol
InChI Key: YTBUMHOSKIAYCZ-UHFFFAOYSA-N
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Mechanism of Action

BD 1008 Dihydrobromide is an antagonist of the sigma receptor . It has a Ki value of 0.34 nM, indicating a high affinity for the δ1-receptor .

Future Directions

While specific future directions for BD 1008 Dihydrobromide are not mentioned in the available sources, its role as a potent and selective δ1-receptor antagonist suggests potential applications in research and therapeutic contexts .

Chemical Reactions Analysis

BD 1008 dihydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include aluminum hydride, N,N’-dicyclohexylcarbodiimide, and dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

BD 1008 dihydrobromide is unique due to its high selectivity and affinity for sigma 1 receptors. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific binding affinities .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2.2BrH/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13;;/h4-5,12H,2-3,6-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBUMHOSKIAYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Br2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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